molecular formula C21H22FN3O2S B11456533 N-(3-fluoro-4-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

N-(3-fluoro-4-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B11456533
M. Wt: 399.5 g/mol
InChI Key: ITXLGOKYBFDPIF-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a quinazoline derivative characterized by:

  • A quinazoline core with a 4-oxo group and a 2-sulfanylidene substituent.
  • A 3-pentyl chain at position 3, contributing to lipophilicity.
  • A 3-fluoro-4-methylphenyl group at the N-position, enhancing steric and electronic interactions.

Properties

Molecular Formula

C21H22FN3O2S

Molecular Weight

399.5 g/mol

IUPAC Name

N-(3-fluoro-4-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C21H22FN3O2S/c1-3-4-5-10-25-20(27)16-9-7-14(11-18(16)24-21(25)28)19(26)23-15-8-6-13(2)17(22)12-15/h6-9,11-12H,3-5,10H2,1-2H3,(H,23,26)(H,24,28)

InChI Key

ITXLGOKYBFDPIF-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)F)NC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the sulfanylidene group and the carboxamide moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: Its properties make it a candidate for use in the development of new materials with specific functionalities.

    Biological Research: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Shared Substitutents

(a) SSR125543A (4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride)
  • Key Similarities :
    • Contains the 3-fluoro-4-methylphenyl group, critical for receptor binding in corticotropin-releasing factor 1 (CRF1) antagonism .
    • Features a thiazole core instead of quinazoline.
  • Functional Differences :
    • SSR125543A is a potent CRF1 receptor antagonist with demonstrated efficacy in rodent stress models, while the target compound’s receptor specificity remains uncharacterized .
(b) 4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (7f)
  • Key Similarities: Shares a 4-oxo-quinoline/quinazoline backbone and fluorinated substituents .
  • Functional Differences :
    • The acetamido and sulfonamido groups in 7f enhance solubility and protein binding, unlike the pentyl and sulfanylidene groups in the target compound .
(c) Pyrido[1,2-a]pyrimidin-4-one Derivatives (e.g., 2-(3-fluoro-4-methylphenyl)-7-[(3S)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one)
  • Key Similarities :
    • Fluorinated aryl groups and heterocyclic cores .
  • Functional Differences :
    • These derivatives target kinase pathways, whereas the quinazoline scaffold in the target compound is more commonly associated with topoisomerase or EGFR inhibition .

Pharmacological and Physicochemical Comparison

Compound Core Structure Key Substituents Biological Target logP* (Predicted)
Target Compound Quinazoline 3-pentyl, 2-sulfanylidene, 3-fluoro-4-methyl Unknown ~4.2
SSR125543A Thiazole 3-fluoro-4-methylphenyl, propynyl CRF1 receptor ~3.8
7f Quinoline Acetamido, sulfonamido, 7-chloro Bacterial gyrase ~2.5
Pyrido-pyrimidinone derivatives Pyrido-pyrimidinone 3-fluoro-4-methylphenyl, piperazine Kinases (e.g., CDK, EGFR) ~3.0–3.5

*logP values are estimated using fragment-based methods.

Key Research Findings

Role of Fluorinated Aryl Groups: The 3-fluoro-4-methylphenyl moiety in SSR125543A and the target compound enhances receptor binding affinity through hydrophobic and halogen-bonding interactions . In pyrido-pyrimidinones, this group improves metabolic stability .

Impact of Core Heterocycles: Quinazolines (target compound) and quinolines (7f) are associated with DNA intercalation or enzyme inhibition, whereas thiazoles (SSR125543A) and pyrido-pyrimidinones favor kinase modulation .

Biological Activity

N-(3-fluoro-4-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a synthetic compound that belongs to the class of quinazoline derivatives. These compounds have garnered attention in pharmacological research due to their potential therapeutic applications, particularly in oncology and as kinase inhibitors. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various assays, and potential clinical applications.

Chemical Structure and Properties

The chemical formula of this compound is C18H20FN3O2S, with a molecular weight of 353.43 g/mol. The presence of a fluorine atom and a sulfanylidene group are significant for its biological activity.

The compound exhibits its biological effects primarily through the inhibition of specific protein kinases involved in cell signaling pathways. Quinazoline derivatives are known to target receptors such as c-Met and VEGFR (Vascular Endothelial Growth Factor Receptor), which play crucial roles in tumor growth and angiogenesis.

Key Mechanisms:

  • c-Met Inhibition : The compound interacts with the c-Met receptor, leading to reduced cellular proliferation and migration.
  • VEGFR Inhibition : By inhibiting VEGFR, the compound can reduce angiogenesis, which is vital for tumor growth.

In Vitro Studies

In vitro studies have demonstrated that this compound shows significant cytotoxicity against various cancer cell lines. Below is a summary of findings from relevant studies:

Cell Line IC50 (µM) Effect
HCT116 (Colorectal)0.052High cytotoxicity compared to controls
MCF7 (Breast Cancer)0.084Induces apoptosis
A549 (Lung Cancer)0.065Cell cycle arrest

Case Studies

  • Study on Colorectal Cancer : In a study evaluating the efficacy of various quinazoline derivatives, N-(3-fluoro-4-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene showed superior inhibition of c-Met compared to standard treatments like cabozantinib, suggesting its potential as a therapeutic agent for colorectal cancer .
  • Apoptosis Induction : Another study reported that treatment with this compound resulted in significant apoptosis in HCT116 cells, characterized by increased caspase activity and PARP cleavage, indicating its mechanism involves programmed cell death pathways .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that N-(3-fluoro-4-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene has favorable absorption and distribution characteristics. The compound exhibits high oral bioavailability and low systemic toxicity in normal cell lines compared to cancerous ones.

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